5-(Azetidin-3-yloxy)isoquinoline vs. 4-(3-Azetidinyl)isoquinoline: Positional Isomerism Drives 53-Fold Difference in MAO-B Inhibition Potency
5-(Azetidin-3-yloxy)isoquinoline inhibits human recombinant MAO-B with an IC₅₀ of 10 nM in a fluorescence-based assay using kynuramine substrate [1]. Under identical experimental conditions, the regioisomer 4-(3-azetidinyl)isoquinoline yields an IC₅₀ of 530 nM [2]. The 53-fold difference in potency underscores the critical role of the 5-position ether linkage in achieving high-affinity engagement.
| Evidence Dimension | Human recombinant MAO-B inhibition IC₅₀ |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | 4-(3-Azetidinyl)isoquinoline: 530 nM |
| Quantified Difference | 53-fold (target compound 53× more potent) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline |
Why This Matters
This quantitative differentiation directly informs selection of the 5-(azetidin-3-yloxy) isomer over the 4-position analog for any MAO-B-targeted assay or screening cascade.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). IC₅₀ = 10 nM against human recombinant MAO-B. View Source
- [2] BindingDB. BDBM50585932 (CHEMBL5081574). IC₅₀ = 530 nM against human recombinant MAO-B for 4-(3-Azetidinyl)isoquinoline. View Source
